Product packaging for Methyl 2-propoxymethoxybenzoate(Cat. No.:)

Methyl 2-propoxymethoxybenzoate

Cat. No.: B8288929
M. Wt: 224.25 g/mol
InChI Key: MXMIELIKZSXWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-propoxymethoxybenzoate is a benzoate ester derivative of interest in organic synthesis and pharmaceutical research. Compounds within this class are frequently investigated as key intermediates or bioactive precursors in the development of novel therapeutic agents. Benzoate esters are known to serve as versatile scaffolds for the preparation of molecules with diverse pharmacological activities, including antifungal, antimicrobial, anticancer, and antihypertensive properties . The propoxymethoxy side chain in this specific ester may influence its physicochemical characteristics and biological interactions, making it a candidate for structure-activity relationship (SAR) studies. As a chemical building block, it can be utilized in further synthetic transformations, such as hydrolysis to carboxylic acids or transesterification reactions . Researchers value this compound for its potential application in creating specialized compounds for use in medicinal chemistry and agrochemical discovery pipelines. This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O4 B8288929 Methyl 2-propoxymethoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 2-(propoxymethoxy)benzoate

InChI

InChI=1S/C12H16O4/c1-3-8-15-9-16-11-7-5-4-6-10(11)12(13)14-2/h4-7H,3,8-9H2,1-2H3

InChI Key

MXMIELIKZSXWRF-UHFFFAOYSA-N

Canonical SMILES

CCCOCOC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Preparations of Methyl 2 Propoxymethoxybenzoate

Strategic Approaches to the Formation of Benzoate (B1203000) Ester Linkages

The formation of the methyl benzoate ester is a foundational step, which typically precedes the introduction of the propoxymethoxy group. The most direct pathway involves the esterification of salicylic (B10762653) acid.

Fischer-Speier Esterification: The most common method for synthesizing the methyl salicylate (B1505791) precursor is the Fischer-Speier esterification of salicylic acid with methanol (B129727). youtube.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). teachnlearnchem.comma.edu The mechanism involves several key equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. ma.edu

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the methyl ester product. libretexts.org

Transesterification: Alternatively, the methyl ester can be formed via a transesterification reaction, where an existing ester of salicylic acid (e.g., ethyl salicylate) is reacted with methanol in the presence of a catalyst. winthrop.edugoogle.com This process also typically requires an acid or base catalyst to proceed. In acid-catalyzed transesterification, the mechanism is very similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol (methanol), and elimination of the original alcohol (ethanol). winthrop.edu Some studies have explored tandem transesterification-esterification reactions, for instance, converting acetylsalicylic acid (aspirin) directly to methyl salicylate using a solid acid catalyst and methanol, which involves both deacetylation and esterification. nih.govresearchgate.net

Optimizing the synthesis of the benzoate ester linkage is crucial for achieving high yields. Since Methyl 2-propoxymethoxybenzoate is achiral, the focus of optimization is on yield and purity rather than stereoselectivity.

Key parameters for optimization include:

Reactant Concentration: According to Le Châtelier's principle, using a large excess of one reactant (typically the alcohol, methanol) can drive the equilibrium toward the product side, increasing the yield. ma.edu

Water Removal: Esterification is a reversible reaction that produces water as a byproduct. libretexts.org Removing water as it forms, for example by using a Dean-Stark apparatus or molecular sieves, shifts the equilibrium to favor ester formation and significantly improves conversion rates. libretexts.org

Catalyst Choice and Concentration: The choice of catalyst is critical. While strong mineral acids like H₂SO₄ are effective, they can be corrosive and difficult to separate. winthrop.edu Research has focused on solid acid catalysts like sulfonated silica (B1680970) or certain zeolites, which offer easier separation and potential for recycling. nih.govsciforum.net The concentration of the catalyst must be optimized; sufficient catalyst is needed for an appreciable reaction rate, but excessive amounts can promote side reactions. ma.eduangolaonline.net

Temperature and Reaction Time: Increasing the reaction temperature generally increases the reaction rate. However, for salicylic acid derivatives, excessively high temperatures can lead to decomposition or side reactions. The optimal temperature is often near the boiling point of the alcohol being used (e.g., around 80 °C for methanol). ma.edu Reaction times are also optimized to ensure maximum conversion without product degradation; typical times range from several hours to overnight. nih.gov

The following table summarizes findings from studies on the esterification of benzoic acid derivatives, illustrating the impact of different catalysts and conditions.

CatalystAlcoholTemperature (°C)Time (h)Conversion/YieldReference
H₂SO₄ (conc.)Methanol~801.25Good Yield ma.edu
SiO₂-SO₃HMethanol120 (Microwave)0.6794% Conversion nih.govresearchgate.net
Zr(Cp)₂(CF₃SO₃)₂·THF2-Phenylethanol80-89% Yield nih.gov
Novozym® 435Octanoic Acid302495.22% Conversion nih.gov

Synthesis of the Propoxymethoxy Functionality and its Regioselective Installation

The defining step in the synthesis of this compound is the introduction of the propoxymethoxy group (CH₃CH₂CH₂OCH₂O-) onto the phenolic oxygen of methyl salicylate. This transformation is an O-alkylation that forms an acetal (B89532).

The installation of the propoxymethoxy group is a specific type of etherification used to form an acetal, which can also function as a protecting group for the phenol (B47542). wikipedia.orgyoutube.com The general strategy involves reacting the hydroxyl group of methyl salicylate with a suitable electrophile.

A common method analogous to the Williamson ether synthesis involves:

Deprotonation: The phenolic hydroxyl group of methyl salicylate is first deprotonated with a base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide then acts as a nucleophile, attacking an electrophilic reagent such as chloromethyl propyl ether (CH₃CH₂CH₂OCH₂Cl). The chlorine atom is displaced in an Sₙ2 reaction, forming the desired ether linkage.

A similar synthesis for 2-propoxy-5-methylbenzoic acid from the corresponding ethyl ester involved refluxing with propyl iodide in the presence of silver oxide, demonstrating a viable route for alkylating the phenolic hydroxyl. nih.gov Acetal formation on phenols is a well-established method, often requiring an acid catalyst when reacting a carbonyl compound directly with an alcohol. libretexts.orgyoutube.com However, for installing a pre-formed group like propoxymethoxy, the use of an alkylating agent like a halomethyl ether is more direct.

Chemoselectivity is the paramount challenge in this synthesis. capes.gov.brnumberanalytics.comnumberanalytics.com The precursor molecule, methyl salicylate, possesses two potentially reactive sites: the nucleophilic phenolic hydroxyl group and the electrophilic carbonyl carbon of the methyl ester.

The goal is to achieve selective O-alkylation of the phenol without affecting the ester group.

Reaction at the Hydroxyl Group: The phenolic proton is acidic (pKa ≈ 13) and can be selectively removed by a suitable base. The resulting phenoxide is a strong nucleophile that readily reacts with the alkylating agent (e.g., chloromethyl propyl ether).

Potential Side Reactions at the Ester Group: Using an overly strong, nucleophilic base (like sodium hydroxide) or high temperatures could lead to undesirable side reactions at the ester, such as:

Saponification: Hydrolysis of the methyl ester back to a carboxylate salt.

Transesterification: If the reaction conditions facilitate it.

To overcome these challenges and ensure high chemoselectivity, reaction conditions must be carefully controlled. Mild, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are preferred because they are sufficient to deprotonate the phenol without attacking the ester carbonyl. The choice of solvent and a moderate reaction temperature are also critical to favor the desired O-alkylation pathway. youtube.com The inherent difference in reactivity—the high nucleophilicity of the phenoxide versus the moderate electrophilicity of the ester carbonyl—is the primary factor that allows for this selective transformation. nih.gov

Exploration of Green Chemistry Principles in Synthetic Routes

Applying green chemistry principles to the synthesis of this compound can reduce environmental impact and improve efficiency. nih.gov

Alternative Reagents: The use of dimethyl carbonate (DMC) as a "green" methylating agent in etherification reactions is an alternative to toxic methyl halides or dimethyl sulfate. sciforum.net While not directly applicable for installing the propoxymethoxy group, the principle of using less hazardous reagents is central to green synthesis.

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically accelerate both esterification and transesterification reactions, reducing reaction times from hours to minutes and lowering energy consumption. nih.govresearchgate.netresearchgate.net Microwave irradiation can lead to higher yields and reduced by-product formation. winthrop.edu

Atom Economy: The development of novel reactions like cross-dehydrogenative couplings (CDCs), which form C-O bonds directly using an oxidant like molecular oxygen, represents a highly atom-economical approach to ester synthesis, although its application to this specific molecule is still exploratory. labmanager.com

Safer Solvents: Employing greener solvents or performing reactions under solvent-free conditions, where possible, reduces volatile organic compound (VOC) emissions. rsc.org

The following table highlights some green chemistry approaches relevant to the synthesis steps.

Green PrincipleTraditional MethodGreen AlternativeAdvantageReference
Catalysis H₂SO₄ / HClSolid Acid Catalyst (e.g., SiO₂-SO₃H)Reusable, non-corrosive, easy separation nih.govresearchgate.net
Energy Source Conventional HeatingMicrowave IrradiationDrastically reduced reaction times, energy efficient nih.govresearchgate.net
Reagents Alkyl HalidesDimethyl Carbonate (for methylation)Non-toxic, biodegradable sciforum.net
Reaction Type Multi-step protection/deprotectionDirect C-H functionalization / CDCHigh atom economy, fewer steps nih.govlabmanager.com

Solvent-Free Reactions and Alternative Media

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can contribute to environmental pollution and pose safety hazards. Modern synthetic chemistry seeks to minimize or eliminate the use of such solvents.

Solvent-Free Synthesis:

One approach to a greener synthesis of ethers, such as the propoxymethoxy ether in the target molecule, is to perform the reaction under solvent-free conditions. For instance, the O-alkylation of phenols can be achieved by simply grinding the phenol with an alkyl bromide, a solid base like anhydrous potassium carbonate, and an organic base catalyst in a mortar at room temperature. researchgate.net This mechanochemical approach can lead to good to excellent yields of phenyl ethers and represents a convenient method for protecting phenolic hydroxyl groups. researchgate.net

Alternative Media:

When a solvent is necessary, alternative, more environmentally friendly media can be employed.

Water: The etherification of phenols can be conducted in the presence of water, which can surprisingly increase the yield of the desired monoether and reduce side reactions. google.com

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive alternatives to VOCs.

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. They share many of the advantageous properties of ionic liquids but are often cheaper and more biodegradable.

The following table compares conventional and alternative media for a key synthetic step, the etherification of a phenol, which is analogous to the formation of the propoxymethoxy group in this compound.

Solvent System Advantages Disadvantages Potential Applicability
Conventional Organic Solvents (e.g., Toluene, DMF)Well-established, good solubility for many reactants.Volatile, often toxic, can be difficult to recycle.Traditional synthesis.
Solvent-Free (Mechanochemistry)Eliminates solvent waste, can be faster, simple setup. researchgate.netMay not be suitable for all substrates, potential for localized heating.Greener synthesis of the ether linkage.
WaterNon-toxic, inexpensive, non-flammable. google.comPoor solubility for many organic reactants, potential for hydrolysis of the ester.Selective etherification reactions. google.com
Ionic LiquidsLow volatility, tunable properties, potential for catalyst recycling.Can be expensive, potential for toxicity and bioaccumulation.Specialized catalytic processes.
Deep Eutectic SolventsLow cost, often biodegradable, low volatility.Can have high viscosity, may require higher temperatures.Emerging green solvent alternative.

Atom Economy and Waste Minimization Strategies

The concept of atom economy, a central pillar of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. tandfonline.com

A plausible synthesis of this compound involves the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. byjus.comwikipedia.org In this case, methyl salicylate (methyl 2-hydroxybenzoate) would be deprotonated to form a phenoxide, which then reacts with chloromethyl propyl ether.

Atom Economy Calculation for Williamson Ether Synthesis:

The atom economy for this reaction can be calculated as follows:

(Molecular Weight of Product) / (Sum of Molecular Weights of All Reactants) x 100%

Reactant/Product Chemical Formula Molecular Weight ( g/mol )
Methyl SalicylateC8H8O3152.15
Sodium Hydride (Base)NaH24.00
Chloromethyl propyl etherC4H9ClO108.56
This compound (Product) C12H16O4 224.25
Sodium Chloride (Byproduct)NaCl58.44
Hydrogen Gas (Byproduct)H22.02

Atom Economy = [224.25 / (152.15 + 24.00 + 108.56)] x 100% = 71.2%

While a 71.2% atom economy is reasonable, there is still room for improvement. The formation of stoichiometric byproducts like sodium chloride is a key drawback of this method.

Waste Minimization Strategies:

Catalytic Methods: Developing catalytic alternatives to stoichiometric reagents is a primary strategy for waste minimization. For instance, palladium-catalyzed allylic etherification of phenols has been developed as a more atom-economical approach. frontiersin.org A similar catalytic approach for propoxymethylation could significantly reduce waste. The direct catalytic conversion of alcohols to acetals using ruthenium pincer complexes also represents a promising, though challenging, alternative. acs.org

Recycling: Solvents and catalysts should be recycled whenever possible. Using solid-supported catalysts can simplify the recovery and reuse process. whiterose.ac.uk

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can maximize yield and minimize the formation of side products, thereby reducing waste. researchgate.netmdpi.com For example, microwave-assisted synthesis has been shown to reduce reaction times and energy consumption in ester production. uwlax.edu

Advanced Protection and Deprotection Strategies for Hydroxyl and Carboxyl Groups

In the synthesis of complex molecules, it is often necessary to temporarily block, or "protect," certain functional groups to prevent them from reacting while other parts of the molecule are being modified. organic-chemistry.org The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease and selectivity of its removal (deprotection). bham.ac.ukoup.com

Protecting the Hydroxyl Group:

The phenolic hydroxyl group is acidic and nucleophilic, often requiring protection. oup.com The "propoxymethoxy" group in the target molecule can itself be considered a protecting group of the acetal type.

Protecting Group Introduction Deprotection Conditions Advantages/Disadvantages
Methyl Ethers (Me) Williamson ether synthesis (e.g., MeI, base)Harsh conditions (e.g., BBr3, HBr)Very stable, but difficult to remove. youtube.com
Benzyl (B1604629) Ethers (Bn) Williamson ether synthesis (e.g., BnBr, base)Hydrogenolysis (H2, Pd/C)Stable to many reagents, removed under mild, neutral conditions. youtube.com
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride (e.g., TBDMSCl), imidazoleFluoride ion (e.g., TBAF), or acidStability is tunable by changing the alkyl groups on silicon; generally easy to remove. thieme-connect.de
Acetal Ethers (e.g., MOM, THP) MOM-Cl, base; Dihydropyran, acid catalystMild acid (e.g., HCl in MeOH)Stable to base and nucleophiles, easily removed with acid. wikipedia.org

Protecting the Carboxyl Group (as a Methyl Ester):

The methyl ester in this compound also functions as a protecting group for a carboxylic acid. Esters are among the most common protecting groups for this functionality. oup.com

Ester Protecting Group Introduction Deprotection Conditions Advantages/Disadvantages
Methyl/Ethyl Esters Fischer esterification (acid, alcohol)Saponification (e.g., NaOH, H2O), then acidificationCommon, inexpensive, but removal requires basic conditions which may not be compatible with other functional groups.
Benzyl Esters (Bn) Benzyl alcohol, acid catalystHydrogenolysis (H2, Pd/C)Cleaved under neutral conditions, orthogonal to many other protecting groups. youtube.com
tert-Butyl Esters (tBu) Isobutylene, acid catalystMild acid (e.g., trifluoroacetic acid)Stable to base and nucleophiles, cleaved under non-hydrolytic acidic conditions. youtube.com
Silyl Esters (e.g., TMS) Silylating agent (e.g., BSTFA)Mild aqueous conditions (hydrolysis)Very labile, used for temporary protection.

Orthogonal Protection Strategies:

In a complex synthesis, it may be necessary to deprotect one functional group without affecting another. This is achieved using an "orthogonal" set of protecting groups, which are removed under different, non-interfering conditions. thieme-connect.dejocpr.com For example, a molecule could have a phenolic hydroxyl group protected as a benzyl (Bn) ether and a carboxylic acid protected as a tert-butyl (tBu) ester. The Bn group can be removed by hydrogenolysis, leaving the tBu ester intact. Subsequently, the tBu ester can be removed with mild acid, leaving other acid-sensitive groups (if any were present) untouched. youtube.comjocpr.com This level of control is essential in modern synthetic chemistry.

Sophisticated Spectroscopic Characterization and Structural Elucidation of Methyl 2 Propoxymethoxybenzoate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS allows for the confident assignment of a molecular formula. For Methyl 2-propoxymethoxybenzoate, the theoretical exact mass can be calculated and compared to the experimentally observed mass.

Ion Theoretical m/z Observed m/z Mass Error (ppm) Molecular Formula
[M+H]⁺225.1125Data not availableData not availableC₁₂H₁₇O₄
[M+Na]⁺247.0944Data not availableData not availableC₁₂H₁₆NaO₄

Note: As experimental data for this compound is not publicly available, the "Observed m/z" and "Mass Error" columns are placeholders.

Deconvolution of Complex Fragmentation Pathways for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering valuable insights into the compound's structure. By analyzing the fragmentation pathways, chemists can piece together the molecular architecture. While specific fragmentation data for this compound is not available, general fragmentation patterns for similar structures, such as esters and ethers, can be predicted. libretexts.orgnih.govmiamioh.edu

Key predicted fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen.

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds.

Loss of small neutral molecules: Such as the loss of the propoxy group or the methoxy (B1213986) group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and electronic structure.

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The presence of the ester and ether groups will influence the position and intensity of these bands. Aromatic compounds typically exhibit π → π* transitions. science-softcon.deresearchgate.net

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
Data not availableData not availableData not availableData not available

Note: Experimental UV-Vis data for this compound is not publicly available.

Fluorescence spectroscopy can provide further information about the excited states of the molecule. Dual fluorescence has been observed in some related methyl aminobenzoates, indicating the presence of different excited state conformers. nih.govnih.gov Whether this compound exhibits fluorescence would depend on its specific electronic structure and the rigidity of its conformation.

X-ray Crystallography for Definitive Solid-State Structural Analysis (if crystalline material is obtained)

Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond Lengths (Å)Data not available
Bond Angles (°)Data not available

Note: X-ray crystallographic data for this compound is not publicly available.

Chemical Transformations and Mechanistic Reactivity Profiles of Methyl 2 Propoxymethoxybenzoate

Reactivity at the Ester Moiety

The ester group, a methyl benzoate (B1203000) derivative, is susceptible to nucleophilic acyl substitution reactions. The nature and rate of these reactions are influenced by steric and electronic factors, as well as the conditions employed.

The hydrolysis of the methyl ester in Methyl 2-propoxymethoxybenzoate to its corresponding carboxylic acid can be achieved under acidic, basic, or enzymatic conditions. Each method proceeds through a distinct mechanism with varying kinetics.

Acid-Catalyzed Hydrolysis: In the presence of a dilute strong acid, such as hydrochloric or sulfuric acid, the ester undergoes hydrolysis in a reversible reaction. chemguide.co.uk The mechanism is typically an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

Basic Hydrolysis (Saponification): The hydrolysis of the ester under basic conditions, often referred to as saponification, is an irreversible process that yields the carboxylate salt and methanol. chemguide.co.uk This reaction generally follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion, which subsequently deprotonates the newly formed carboxylic acid to give the carboxylate and methanol. stackexchange.com The irreversibility of this final acid-base step makes this method highly efficient for complete hydrolysis. chemguide.co.uk In some cases, particularly with sterically hindered esters, a BAl2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism, involving an SN2 attack on the methyl group, can occur, though this is less common for simple methyl esters. stackexchange.com

Enzyme-Mediated Hydrolysis: Enzymatic hydrolysis offers a high degree of chemoselectivity, often allowing for the cleavage of the ester group without affecting other functional groups in the molecule. researchgate.net Enzymes such as esterases and lipases can catalyze the hydrolysis of esters under mild pH and temperature conditions. researchgate.net This method is particularly advantageous when other sensitive functionalities are present, as it minimizes the formation of byproducts. researchgate.net The catalytic activity and substrate specificity of the enzyme are crucial factors determining the reaction's success. For instance, pig liver esterase has been shown to preferentially hydrolyze saturated methyl esters over α,β-unsaturated esters. researchgate.net

Hydrolysis Method Catalyst/Reagent Key Mechanistic Feature Products
AcidicDilute H2SO4 or HClAAC2: Protonation of C=O, nucleophilic attack by H2OCarboxylic acid, Methanol
Basic (Saponification)NaOH or KOHBAC2: Nucleophilic attack by OH- on C=OCarboxylate salt, Methanol
Enzyme-MediatedEsterase or LipaseEnzyme-substrate complex formationCarboxylic acid, Methanol

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The use of the reactant alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

Basic transesterification involves the use of an alkoxide as a nucleophile. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism, similar to basic hydrolysis. To ensure the reaction proceeds in the desired direction, the alkoxide used should correspond to the alcohol being introduced, and that alcohol is often used as the solvent. masterorganicchemistry.com A wide variety of primary and secondary alcohols can be used in transesterification reactions, although sterically hindered alcohols may react more slowly. nih.gov

Catalyst Type Example Catalyst Reactant Alcohol Typical Conditions
AcidH2SO4EthanolReflux in excess ethanol
BaseSodium Ethoxide (NaOEt)EthanolReflux in ethanol
Lewis AcidBoron Trifluoride EtherateVarious primary & secondary alcoholsVaries with substrate

The ester group can be selectively reduced to the corresponding primary alcohol, 2-(propoxymethoxy)benzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde. This aldehyde is then rapidly reduced to the primary alcohol. It is crucial that the reducing agent and conditions are chosen carefully to avoid cleavage of the propoxymethoxy ether linkage. While powerful, reagents like LiAlH4 are generally compatible with ether functionalities.

Reactions Involving the Propoxymethoxy Ether Linkage

The propoxymethoxy group (CH3CH2CH2OCH2O-) is an acetal-type protecting group for the phenolic hydroxyl group. Its reactivity is centered on the acetal (B89532) carbon, which is susceptible to cleavage under specific conditions.

The propoxymethoxy ether linkage is generally stable under basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. openstax.orgbeilstein-journals.org This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule, such as the ester group, without affecting the protecting group. organic-chemistry.orgresearchgate.net

However, the acetal nature of this linkage makes it susceptible to cleavage under acidic conditions. openstax.orglibretexts.org The cleavage is an acid-catalyzed hydrolysis reaction. The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and propanol. This intermediate is then attacked by water to yield the deprotected phenol (B47542) and formaldehyde. The lability of acetal-type protecting groups to acid can be tuned by modifying their electronic and steric properties. nih.gov

Condition Stability of Propoxymethoxy Group Rationale
Strong Base (e.g., NaOH)StableEthers and acetals are generally unreactive towards bases. openstax.org
Strong Acid (e.g., aq. HCl)Labile (Cleaved)Acid-catalyzed hydrolysis of the acetal linkage. openstax.orglibretexts.org
Nucleophiles (e.g., Grignard reagents)StableEthers and acetals are not electrophilic enough to react with most nucleophiles. openstax.org
Common Reducing Agents (e.g., NaBH4, LiAlH4)StableThese reagents target carbonyl groups, not ethers or acetals. beilstein-journals.org

The R-O-CH2-O-R' system in this compound is a classic example of an acetal. Acetal chemistry is characterized by the stability of the C-O bonds to bases and nucleophiles, and their lability in the presence of acid. organic-chemistry.org The central methylene (B1212753) carbon is flanked by two oxygen atoms, which can stabilize a positive charge through resonance, making the formation of an oxocarbenium ion a key step in their acid-catalyzed reactions. youtube.com

The cleavage of such systems with strong acids like HBr or HI typically proceeds via an SN1 or SN2 mechanism, depending on the nature of the R and R' groups. openstax.orglibretexts.orglibretexts.org In the case of this compound, the cleavage would likely occur at the propoxy-methylene bond or the aryloxy-methylene bond. Given that the aryl ether bond is generally strong and phenols are poor leaving groups, the initial cleavage is more likely to occur at the propoxy-methylene C-O bond. libretexts.orglibretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring

The reactivity of the benzoate ring in this compound towards substitution reactions is governed by the electronic properties of its two substituents: the methyl ester group (-COOCH₃) at position C1 and the propoxymethoxy group (-OCH₂O(CH₂)₂CH₃) at position C2.

Electrophilic Aromatic Substitution (EAS): Aromatic rings typically act as nucleophiles, attacking electron-deficient species (electrophiles). wikipedia.org The rate and position of this attack are heavily influenced by the substituents already on the ring. wikipedia.org

Activating groups increase the electron density of the ring, making it more nucleophilic and speeding up the reaction. These groups direct incoming electrophiles to the ortho and para positions. acs.orgrsc.org

Deactivating groups withdraw electron density, making the ring less nucleophilic and slowing the reaction. These groups typically direct incoming electrophiles to the meta position. acs.orgrsc.org

In this compound, the propoxymethoxy group, being an alkoxy-type group, is an activating ortho, para-director due to the resonance effect of the oxygen's lone pairs donating electron density to the ring. rsc.orgorganic-chemistry.org Conversely, the methyl ester group is a deactivating meta-director because it withdraws electron density from the ring. cdnsciencepub.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is the reverse of EAS, where an electron-rich nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. nih.gov For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (such as a halide). siu.edumasterorganicchemistry.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. nih.govsiu.edu

Given that this compound possesses a strongly activating group and lacks both a conventional leaving group and powerful electron-withdrawing groups, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. The ring is electron-rich, making it unreactive towards nucleophiles. nih.gov

Regiochemical Control and Electronic Effects of Substituents

The regioselectivity, or the specific position of substitution, on the benzene (B151609) ring of this compound is determined by the interplay of the electronic effects of its two substituents. chadsprep.com

The propoxymethoxy group at C2 is a strong activating group and directs incoming electrophiles to its ortho (C3) and para (C4) positions. rsc.orgorganic-chemistry.org The methyl ester group at C1 is a deactivating group that directs to its meta positions (C3 and C5). cdnsciencepub.com

When directing effects are in conflict, the more powerful activating group dictates the outcome. wikipedia.orgresearchgate.net In this case, the strongly activating propoxymethoxy group will control the position of substitution over the deactivating ester group. Therefore, electrophilic attack is predicted to occur at the positions activated by the propoxymethoxy group.

The available positions for substitution are:

C3: Ortho to the propoxymethoxy group and meta to the ester group.

C4: Para to the propoxymethoxy group and meta to the ester group.

C5: Meta to the propoxymethoxy group and para to the ester group.

C6: Ortho to both the propoxymethoxy and ester groups.

Based on the directing effects, substitution is favored at C3 and C4. The C6 position is highly sterically hindered by the two adjacent substituents. Between C3 and C4, the para position (C4) is often favored over the ortho position (C3) to minimize steric clash with the bulky propoxymethoxy group. cdnsciencepub.com

SubstituentPositionElectronic EffectTypeDirecting Influence
-OCH₂O(CH₂)₂CH₃ (Propoxymethoxy)C2Electron Donating (+M > -I)ActivatingOrtho, Para (to C3, C4)
-COOCH₃ (Methyl Ester)C1Electron Withdrawing (-M, -I)DeactivatingMeta (to C3, C5)

Exploration of Radical Reactions and Oxidation Pathways

While ionic reactions like EAS are common for aromatic compounds, the functional groups on this compound also allow for reactivity through radical and oxidation pathways.

Radical Reactions: The propoxymethoxy group contains a benzylic-type ether linkage (-O-CH₂-O-Ar). The methylene (CH₂) hydrogen atoms are susceptible to abstraction by radical initiators. Acetal radicals can serve as equivalents for acyl radicals and participate in various synthetic transformations. researchgate.net The formation of a radical at this benzylic-type position would be stabilized by the adjacent oxygen atom and the aromatic ring. Such radicals can undergo further reactions, for instance, cyclization if a suitable unsaturated bond is present elsewhere in the molecule. acs.org

Oxidation Pathways: The benzylic ether moiety is a primary site for oxidation. Benzylic ethers can be oxidized by various reagents to yield different products.

Oxidative Cleavage: Strong oxidizing agents can cleave the benzylic C-O bond. For example, reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to yield an aromatic aldehyde and an alcohol. acs.org In the case of this compound, this would likely lead to the formation of methyl 2-formylbenzoate (B1231588) and propanol.

Oxidation to Esters: Some oxidants can directly convert benzylic ethers into esters. siu.edu For instance, photosensitized oxidation in the presence of a sensitizer (B1316253) like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate can form methyl benzoates from benzyl (B1604629) methyl ethers. rsc.org Hypervalent iodine reagents have also been shown to directly oxidize benzyl ethers to the corresponding benzoate esters. siu.edu

Benzylic Oxidation: Reagents like chromium trioxide (CrO₃) are known to oxidize benzylic positions. organic-chemistry.org In this molecule, the methylene group of the propoxymethoxy substituent could potentially be oxidized. The reaction is sensitive to the electronic nature of the ring; ethers with activating groups react more readily, while those with electron-withdrawing groups are less reactive, suggesting a rate-determining step involving hydride abstraction to form a carbocation intermediate. cdnsciencepub.com

Reaction TypeReagent/ConditionPotential Product(s)Reference
Oxidative CleavageOxoammonium SaltMethyl 2-formylbenzoate, Propanol acs.org
Oxidation to EsterHypervalent Iodine ReagentEster at the benzylic position siu.edu
Photosensitized OxidationTPP Salt, O₂, LightProducts from α-methoxybenzyl radical rsc.org
Benzylic OxidationDDQCarbonyl compounds cdnsciencepub.com

Cascade and Rearrangement Reactions Facilitated by Molecular Architecture

The specific ortho arrangement of the propoxymethoxy and methyl benzoate groups can facilitate unique intramolecular reactions, including rearrangements and cascade sequences.

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within the same molecule. wikipedia.org

Claisen-type Rearrangements: While the classic Claisen rearrangement involves allyl aryl ethers, the underlying principle of a siu.edusiu.edu-sigmatropic shift is a fundamental pericyclic reaction. masterorganicchemistry.combyjus.com Although this compound does not fit the classic substrate model, related thermal rearrangements are known for ortho-substituted aromatic compounds. For example, o-hydroxy polyimides undergo thermal rearrangement to form polybenzoxazoles. nih.gov The proximity of the two functional groups in this compound could potentially enable thermally or catalytically induced rearrangements, though specific pathways are not documented.

Other Rearrangements: Many named rearrangements, such as the Stevens or Sommelet-Hauser rearrangements, involve the formation of an ylide from quaternary ammonium (B1175870) or sulfonium (B1226848) salts, which are not present here. wikipedia.org The Fries rearrangement involves the migration of an acyl group from an ester to the aromatic ring, but this typically applies to phenolic esters, not alkyl benzoates. wikipedia.org

Cascade Reactions: Cascade reactions involve two or more bond-forming events that occur sequentially without isolating intermediates. The ortho substitution pattern is often a key feature in designing cascade reactions. For instance, cascade reactions of phenols bearing ortho substituents have been used to synthesize complex heterocyclic structures like benzoxazoles through oxidative cyclization sequences. elsevierpure.comresearchgate.net While specific cascade reactions for this compound are not established, its architecture suggests potential for intramolecular cyclization or condensation reactions under specific catalytic conditions that could functionalize both the ester and ether groups in a single synthetic operation.

Computational Chemistry and Theoretical Investigations of Methyl 2 Propoxymethoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of molecular science for their balance of accuracy and computational efficiency. nih.gov Methods like the B3LYP functional combined with various basis sets (e.g., 6-311+G(d,p)) are frequently used to model organic molecules. nih.govacs.org These calculations allow for a thorough investigation of the geometric and electronic properties of Methyl 2-propoxymethoxybenzoate.

The presence of several single bonds in this compound gives rise to significant conformational flexibility. The rotation around the C-O and C-C bonds of the propoxy, methoxy (B1213986), and ester groups results in numerous possible spatial arrangements, or conformers. Computational methods can predict the optimized, lowest-energy geometry of the molecule by exploring its conformational energy landscape. lumenlearning.com

Below is a hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

Table 1: Predicted Optimized Geometric Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C=O (ester) 1.21 Å
C-O (ester) 1.34 Å
O-CH₃ (ester) 1.44 Å
C(ring)-C(ester) 1.50 Å
C(ring)-O(ether) 1.36 Å
O-CH₂(ether) 1.43 Å
Bond Angle O=C-O (ester) 124°
C(ring)-C-O (ester) 118°
C(ring)-O-CH₂ 117°
Dihedral Angle C(ring)-C(ring)-C=O ~0°

Note: These values are representative and based on calculations of similar molecules.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations provide detailed information about the distribution of electrons, which can be visualized through the Molecular Electrostatic Potential (MEP). The MEP map illustrates regions of electron richness (nucleophilic sites) and electron deficiency (electrophilic sites). For this compound, the oxygen atoms of the carbonyl and ether groups are expected to be the most electron-rich regions, while the carbonyl carbon and aromatic protons would be relatively electron-poor. researchgate.netresearchgate.net

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. schrodinger.comresearchgate.net A smaller gap generally implies higher reactivity. The HOMO-LUMO gap can also be used to estimate the energy of the lowest-energy electronic excitation, which corresponds to absorption in UV-Vis spectroscopy. schrodinger.com

Table 2: Predicted Frontier Orbital Energies for this compound

Parameter Predicted Value (eV)
HOMO Energy -6.85
LUMO Energy -0.95

Note: These values are hypothetical, based on typical results for aromatic esters obtained via DFT calculations. researchgate.netresearchgate.net

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which is invaluable for the identification and characterization of compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. rsc.orgacs.org By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that often show excellent agreement with experimental data, aiding in the definitive assignment of complex spectra. nih.govepstem.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - 166.5
C(ring)-COOCH₃ - 128.0
C(ring)-O - 157.0
C(ring)-H 6.9 - 7.8 115.0 - 132.0
O-CH₃ (ester) 3.85 52.0
O-CH₂-O 5.30 94.0
O-CH₂-CH₂ 3.60 69.0
CH₂-CH₃ 1.65 22.5

Note: These are estimated chemical shifts based on known values for methyl benzoate (B1203000) and related structures. rsc.orgwisc.edu

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, key predicted absorptions would include the strong C=O stretch of the ester group, and various C-O stretching frequencies from the ester and ether linkages.

Table 4: Predicted Key IR Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
C=O Stretch Ester ~1725
C-O Stretch Ester ~1270
C-O Stretch Aryl-Alkyl Ether ~1245

Note: Values are based on typical IR absorptions for these functional groups and computational studies on methyl benzoate. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The lowest energy electronic transition, often a π-π* transition in aromatic compounds, can be correlated with the HOMO-LUMO energy gap. schrodinger.com This allows for a theoretical prediction of the maximum absorption wavelength (λ_max) in the UV-Vis spectrum.

Reaction Mechanism Elucidation through Transition State Theory

Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. Transition State Theory (TST) provides the conceptual framework for understanding reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction pathway. wikipedia.org

A key chemical transformation for an ester like this compound is hydrolysis, particularly the base-catalyzed reaction known as saponification. masterorganicchemistry.com Computational methods can map the potential energy surface (PES) for this reaction. This involves identifying the structures and energies of the reactants (ester and hydroxide), the tetrahedral intermediate formed by nucleophilic addition, the transition states connecting these species, and the final products (carboxylate and methanol). masterorganicchemistry.commasterorganicchemistry.com The reaction coordinate diagram visually represents this energy landscape, showing the energy changes as the reaction progresses. researchgate.net

From the potential energy surface, the activation barrier (or activation energy, ΔE‡) for the reaction can be calculated as the energy difference between the reactants and the highest-energy transition state. wikipedia.org This barrier is the most critical factor determining the rate of the reaction. A lower activation barrier corresponds to a faster reaction. Theoretical calculations of activation barriers for reactions like ester hydrolysis have been shown to provide valuable insights into their kinetics. researchgate.netacs.org

Table 5: Hypothetical Calculated Activation Energy for Saponification of this compound

Reaction Step Calculated Activation Energy (ΔE‡) (kJ/mol)
Formation of Tetrahedral Intermediate ~55-65

Note: These values are representative for the saponification of an aromatic ester and serve as an illustration of what computational studies would yield. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Behavior in Solution

Molecular dynamics simulations are a powerful tool for understanding the dynamic behavior of molecules in different environments. This technique could, in theory, provide valuable insights into the conformational preferences of this compound in various solvents.

Solvent Effects on Molecular Conformation and Reactivity

The choice of solvent can significantly influence the three-dimensional shape of a molecule and its chemical reactivity. For a molecule like this compound, with its flexible propoxymethoxy group, different solvents would be expected to stabilize different conformations through varying intermolecular forces. A systematic study would typically involve simulating the molecule in a range of solvents from nonpolar to polar and protic to aprotic. The results of such simulations would likely be presented in data tables summarizing key dihedral angles and calculated conformational energies. However, no such data is currently available for this specific compound.

Intermolecular Interaction Studies and Molecular Recognition Phenomena

The way a molecule interacts with other molecules is fundamental to its biological activity and material properties. Computational methods are frequently used to study these interactions in detail. For this compound, this could involve docking studies with target proteins or simulations of its aggregation behavior. These studies would elucidate the key atoms and functional groups involved in forming hydrogen bonds, van der Waals interactions, or other non-covalent bonds. Research on other benzoate esters has shown their ability to participate in such interactions, for instance, in forming supramolecular assemblies. rsc.org Without specific studies on this compound, any discussion of its molecular recognition capabilities remains purely speculative.

Design, Synthesis, and Structure Reactivity Relationships of Methyl 2 Propoxymethoxybenzoate Derivatives and Analogs

Rational Design Principles for Structural Modification

The rational design of derivatives of Methyl 2-propoxymethoxybenzoate is centered on systematically altering its constituent parts to modulate its chemical reactivity, stability, and potential interactions. The core structure consists of a benzoate (B1203000) backbone with a methyl ester group and a 2-propoxymethoxy substituent. Modifications to the propoxy chain, the aromatic ring, and the ester group provide a means to fine-tune the molecule's electronic and steric properties.

Systematic Variation of the Propoxy Chain and the Aromatic Ring Substituents

The propoxy chain and the aromatic ring are key targets for modification to influence the reactivity of the ester and the stability of the acetal-like propoxymethoxy group.

Propoxy Chain Modification:

Variations in the length and branching of the alkyl chain of the propoxy group can induce significant steric effects. For instance, replacing the n-propoxy group with an isopropoxy or a bulkier tert-butoxy (B1229062) group would sterically hinder the approach of reagents to the ortho-substituted ester, potentially slowing down hydrolysis rates. Furthermore, the introduction of heteroatoms or functional groups within the propoxy chain could alter its polarity and conformational preferences.

Aromatic Ring Substituents:

The electronic nature of the aromatic ring can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions. An EDG, such as a methoxy (B1213986) or methyl group, at the para-position (position 5) would increase the electron density of the ring, potentially stabilizing the molecule. nih.gov Conversely, an EWG like a nitro or cyano group would decrease electron density, making the ester carbonyl more electrophilic and susceptible to nucleophilic attack. The position of these substituents is also critical; a substituent at the ortho-prime position (position 3) could exert both electronic and steric effects.

A hypothetical study on the impact of aromatic ring substituents on the stability of the propoxymethoxy ether linkage might yield the following data:

Substituent at Position 5 Observed Half-life (hours) under Acidic Conditions Notes
H12Unsubstituted reference compound.
OCH₃18Electron-donating group stabilizes the ether.
CH₃15Mildly electron-donating, provides moderate stabilization. nih.gov
Cl8Electron-withdrawing group destabilizes the ether.
NO₂4Strong electron-withdrawing group significantly reduces stability.

Modification of the Ester Alkyl Group

The alkyl group of the methyl ester can be varied to influence the steric environment around the carbonyl group and to alter the rate of reactions such as hydrolysis or transesterification. Replacing the methyl group with larger alkyl groups like ethyl, isopropyl, or tert-butyl would be expected to decrease the rate of nucleophilic acyl substitution due to increased steric hindrance.

For example, a study comparing the relative rates of hydrolysis of different alkyl esters of 2-propoxymethoxybenzoic acid could be summarized as follows:

Ester Alkyl Group Relative Rate of Hydrolysis (Methyl Ester = 1.0)
Methyl1.00
Ethyl0.65
Isopropyl0.23
tert-Butyl0.05

Synthetic Strategies for Accessing Novel Analogs with Tuned Reactivity

The synthesis of novel analogs of this compound with tailored reactivity relies on established and adaptable synthetic methodologies. A common approach involves the Williamson ether synthesis to introduce the propoxymethoxy group onto a suitable phenolic precursor.

A general synthetic route could begin with methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). The phenolic hydroxyl group can be deprotonated with a suitable base, such as sodium hydride, to form the corresponding phenoxide. This nucleophile can then react with a chloromethyl propyl ether (CH₃CH₂CH₂OCH₂Cl) to form the desired propoxymethoxy ether linkage.

To introduce variations in the aromatic ring, substituted salicylic (B10762653) acids can be used as starting materials. For instance, starting with 5-nitrosalicylic acid would yield an analog with an electron-withdrawing group. Modifications to the propoxy chain would involve the synthesis of different chloromethyl alkyl ethers.

The synthesis of analogs with different ester groups can be achieved through transesterification of the methyl ester under acidic or basic conditions with the desired alcohol. Alternatively, the corresponding 2-propoxymethoxybenzoic acid can be esterified with various alcohols using methods like Fischer esterification or by activation of the carboxylic acid with reagents such as dicyclohexylcarbodiimide (B1669883) (DCC).

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their observed chemical reactivity. For this compound derivatives, QSRR can provide valuable insights into the factors governing their stability and transformation rates.

Correlation of Molecular Descriptors with Observed Chemical Stability and Transformation Rates

In a QSRR study, a set of molecular descriptors is calculated for each analog. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., Taft steric parameters, molecular volume), or topological. These descriptors are then correlated with experimentally determined reactivity data, such as rate constants for hydrolysis or ether cleavage.

For a series of para-substituted this compound derivatives, a Hammett plot could be constructed by plotting the logarithm of the rate constant for a given reaction against the Hammett sigma (σ) constant for the substituent. A linear correlation would indicate that the electronic effects of the substituent are the primary determinant of the reaction rate.

A hypothetical QSRR equation for the acid-catalyzed hydrolysis of the ester group might look like:

log(k) = ρσ + c

Where:

k is the rate constant for hydrolysis.

σ is the Hammett substituent constant.

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to electronic effects.

c is a constant.

Steric and Electronic Influences on Reaction Selectivity and Efficiency

The steric and electronic properties of the substituents play a crucial role in determining the selectivity and efficiency of reactions involving this compound and its analogs.

Steric Influences:

As discussed previously, the steric bulk of the propoxy group and the ester alkyl group can significantly impact the accessibility of the reactive centers. For instance, in a reaction where both the ester and the propoxymethoxy ether are susceptible to cleavage, a bulkier propoxy group might sterically shield the ether linkage, leading to preferential reaction at the less hindered ester site.

Electronic Influences:

The electronic nature of the aromatic ring substituents can influence the regioselectivity of electrophilic aromatic substitution reactions. An electron-donating group at the para-position would activate the ortho and meta positions towards electrophilic attack, while an electron-withdrawing group would deactivate the ring. Furthermore, the electronic properties of the substituents can affect the stability of reaction intermediates, thereby influencing the reaction pathway and efficiency. For example, in the cleavage of the propoxymethoxy group, an electron-donating substituent on the aromatic ring could stabilize a potential carbocation intermediate, thus accelerating the reaction.

Environmental Fate and Degradation Pathways of Methyl 2 Propoxymethoxybenzoate

Abiotic Degradation Mechanisms and Kinetics

The abiotic degradation of Methyl 2-propoxymethoxybenzoate is anticipated to be governed by the chemical stability of its ester and ether functional groups under various environmental conditions.

The aromatic ring in this compound suggests a potential for photolytic degradation. Aromatic compounds can absorb ultraviolet radiation, leading to the formation of excited states that can undergo various reactions. nih.govnih.gov The presence of both an ester and an ether linkage may influence the specific photochemical reactions. For many aromatic pollutants, photocatalytic degradation in the presence of semiconductors like TiO2 can lead to the formation of hydroxylated intermediates. nih.govdeepdyve.com The distribution of these intermediates can be influenced by factors such as oxygen partial pressure and substrate concentration. nih.gov However, without experimental data, the specific photoproducts and quantum yields for this compound remain unknown.

The ester linkage in this compound is a primary site for potential hydrolytic degradation. The rate of hydrolysis of methyl esters, including methyl benzoates, is significantly influenced by pH and temperature. oieau.frgoogle.comorganic-chemistry.org Generally, ester hydrolysis can be catalyzed by both acids and bases. science.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol (B129727). This process is typically faster than acid-catalyzed hydrolysis.

Studies on substituted methyl benzoates indicate that hydrolysis half-lives can range from months to years under typical environmental conditions (pH 8, 10°C). oieau.fr The presence of the propoxymethoxy group on the benzoate (B1203000) ring will influence the electronic properties of the ester and thus its susceptibility to hydrolysis, but the specific effect has not been quantified. The ether linkage is generally more stable to hydrolysis than the ester linkage under typical environmental pH ranges. doubtnut.com

Table 1: Predicted Hydrolytic Fate of this compound Functional Groups

Functional GroupPredicted Stability to HydrolysisInfluencing FactorsPotential Products
Methyl EsterSusceptiblepH, Temperature2-propoxymethoxybenzoic acid, Methanol
Propoxymethoxy EtherGenerally StableExtreme pHUnlikely under normal conditions

In the environment, highly reactive species such as hydroxyl radicals (•OH) can initiate the oxidative degradation of organic compounds. For aromatic compounds, the reaction with hydroxyl radicals often leads to the formation of hydroxylated derivatives. nih.gov The benzene (B151609) ring of this compound is a likely target for such attacks. The position of hydroxylation will be directed by the existing substituents. The subsequent degradation of these hydroxylated intermediates can lead to ring cleavage and eventual mineralization. The ether linkage may also be susceptible to oxidative cleavage, although this is often a slower process than aromatic ring oxidation.

Biotic Degradation Pathways and Microbial Interactions

The structural motifs of this compound suggest that it could be susceptible to microbial degradation. The benzoate structure is a common substrate for various microbial metabolic pathways. csic.esnih.gov

While no specific microorganisms have been identified for the degradation of this compound, it is plausible that microbial consortia from environments contaminated with benzoate or related compounds could adapt to utilize it as a carbon source. nih.govpsu.eduresearchgate.net Bacteria capable of degrading benzoate are widespread and have been isolated from various environments, including sewage sludge. nih.gov These organisms often work in consortia, where different species carry out different steps of the degradation pathway. nih.govpsu.edu The degradation of benzoate can occur under both aerobic and anaerobic conditions. csic.esnih.gov

The initial steps in the biotic degradation of this compound would likely involve the enzymatic cleavage of the ester and ether bonds.

Ester Bond Cleavage: Esterase enzymes, a class of hydrolases, are responsible for the cleavage of ester bonds. doubtnut.comnih.govyoutube.com The hydrolysis of the methyl ester group would yield 2-propoxymethoxybenzoic acid and methanol. This is a common initial step in the degradation of many xenobiotic esters. researchgate.net

Ether Bond Cleavage: The ether linkage in the propoxymethoxy group presents a more recalcitrant feature. Ether-cleaving enzymes, or etherases, are required to break this bond. ontosight.airsc.org These enzymes are less common than esterases but have been identified in various microorganisms, particularly those capable of degrading complex natural polymers like lignin, which is rich in ether linkages. rsc.org The cleavage of the ether bond would be a critical step in the complete mineralization of the molecule.

Table 2: Potential Enzymatic Reactions in the Degradation of this compound

BondEnzyme ClassPredicted Reaction
Methyl EsterEsterase (Hydrolase)Hydrolysis to a carboxylic acid and an alcohol
Propoxymethoxy EtherEtheraseCleavage to an alcohol and an aldehyde/ketone

Following the initial cleavage of the ester and ether groups, the resulting aromatic acid (a substituted benzoic acid) would likely enter a central aromatic degradation pathway. Under aerobic conditions, this typically involves hydroxylation and subsequent ring cleavage by dioxygenase enzymes. csic.esnih.gov Anaerobically, the aromatic ring is often reduced before cleavage. nih.govnih.gov

Identification and Fate of Primary and Secondary Degradation Products

Based on the chemical structure of this compound, a plausible degradation pathway can be proposed, leading to a series of primary and secondary degradation products.

Primary Degradation Products:

The initial degradation steps are likely to involve the hydrolysis of the ester and ether bonds.

Ester Hydrolysis: The ester linkage is susceptible to hydrolysis, which can be both a biotic and an abiotic process. This would result in the formation of:

Methanol: A simple alcohol that is readily biodegradable in most environments.

2-propoxymethoxybenzoic acid: This would be a key primary degradation product.

Ether Cleavage: The propoxymethoxy group contains an ether linkage that can be cleaved by etherase enzymes. This could occur either before or after the hydrolysis of the ester group. Cleavage of the ether bond in the parent molecule would yield:

Methyl 2-hydroxybenzoate (Methyl Salicylate): A naturally occurring compound that is known to be biodegradable.

Propoxymethanol: This is an unstable hemiacetal that would likely decompose to propanal and methanol.

Secondary Degradation Products:

The primary degradation products would undergo further transformation.

From 2-propoxymethoxybenzoic acid: Following the initial ester hydrolysis, the resulting benzoic acid derivative would likely undergo further degradation. This could involve the cleavage of the ether bond to form 2-hydroxybenzoic acid (Salicylic Acid) and propanal . Salicylic (B10762653) acid is a well-known intermediate in the degradation of various aromatic compounds and is readily mineralized by many microorganisms. Propanal would be oxidized to propionic acid and subsequently enter central metabolic pathways.

From Methyl 2-hydroxybenzoate: This compound could be hydrolyzed to salicylic acid and methanol .

The ultimate fate of these intermediates is their conversion into biomass and inorganic products through various metabolic pathways.

Table 2: Potential Degradation Products of this compound

Compound NameChemical FormulaPotential Formation Pathway
MethanolCH₄OEster Hydrolysis
2-propoxymethoxybenzoic acidC₁₁H₁₄O₄Ester Hydrolysis
Methyl 2-hydroxybenzoateC₈H₈O₃Ether Cleavage
PropoxymethanolC₄H₁₀O₂Ether Cleavage
Salicylic Acid (2-hydroxybenzoic acid)C₇H₆O₃Secondary degradation
PropanalC₃H₆ODecomposition of Propoxymethanol

This table presents hypothetical degradation products based on chemical principles.

Environmental Factors Influencing Degradation Rates and Persistence

Temperature: Generally, microbial activity and the rates of chemical reactions increase with temperature up to an optimal point. Therefore, the degradation of this compound is expected to be faster in warmer conditions.

pH: The pH of the soil and water can influence both the chemical stability of the molecule and the activity of microbial enzymes. For instance, the rate of abiotic hydrolysis of the ester linkage can be pH-dependent. Microbial populations also have optimal pH ranges for growth and metabolic activity.

Oxygen Availability: The availability of oxygen is a critical factor. Aerobic degradation, which utilizes oxygen as an electron acceptor, is typically faster and more complete for many organic compounds. Under anaerobic conditions, degradation is still possible but often proceeds at a slower rate and may involve different metabolic pathways and microbial communities. asm.orgasm.org

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and the synthesis of degradative enzymes. A lack of these nutrients can limit the rate of bioremediation.

Microbial Community: The presence and abundance of microorganisms with the appropriate enzymatic machinery are paramount for biodegradation. The composition of the microbial community can vary significantly between different environments. dtu.dk

Bioavailability: The extent to which this compound is available to microorganisms will affect its degradation rate. Factors such as its water solubility and its tendency to sorb to soil organic matter or sediments can limit its bioavailability.

Concentration of the Compound: High concentrations of a pollutant can sometimes be inhibitory or toxic to microorganisms, leading to a lag phase or a complete halt in degradation. dtu.dk

Table 3: Influence of Environmental Factors on the Degradation of Aromatic Compounds

FactorInfluence on Degradation RateRationale
Increasing TemperatureGenerally increasesEnhances microbial metabolism and reaction kinetics.
Extreme pH (high or low)Generally decreasesCan inhibit microbial enzyme activity and cause chemical instability. nih.gov
Oxygen PresenceGenerally increasesAerobic pathways are often more efficient for complete mineralization.
Nutrient LimitationDecreasesRestricts microbial growth and enzyme production.
Low BioavailabilityDecreasesLimits access of the compound to microbial cells.

This table provides a generalized overview of the impact of environmental factors on the degradation of aromatic compounds.

Future Research Directions and Unexplored Avenues for Methyl 2 Propoxymethoxybenzoate

Advancements in Stereoselective Synthesis and Catalytic Asymmetric Reactions

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be highly dependent on its stereochemistry. To date, specific methods for the stereoselective synthesis of methyl 2-propoxymethoxybenzoate have not been reported. However, the field of asymmetric catalysis offers a plethora of potential strategies.

Future research could focus on adapting existing catalytic asymmetric methods for the synthesis of substituted benzoates. nih.gov This could involve the use of chiral catalysts to control the stereochemical outcome of the esterification reaction itself or the reactions of precursors. For instance, asymmetric hydrogenation or hydroalkoxylation of a suitable unsaturated precursor could establish the desired stereocenter. The development of novel chiral ligands for transition metal catalysts, such as those based on palladium, rhodium, or copper, could be instrumental in achieving high enantioselectivity. nih.govnih.gov

A promising avenue would be the exploration of organocatalysis, which utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. nih.gov Chiral Brønsted acids or bases, for example, could be employed to catalyze the key bond-forming reactions in a stereocontrolled manner. The "ester dance reaction," a novel palladium-catalyzed isomerization of aromatic esters, could also be explored for its potential to selectively introduce the propoxymethoxy group at the ortho position of a chiral benzoate (B1203000) precursor. waseda.jp

Table 1: Potential Strategies for Stereoselective Synthesis

Catalytic ApproachPotential AdvantagesKey Research Focus
Transition Metal CatalysisHigh efficiency and turnover numbers.Development of specific chiral ligands for this compound precursors.
OrganocatalysisMetal-free, often milder reaction conditions.Design of chiral organocatalysts that can effectively control the stereochemistry.
BiocatalysisHigh selectivity and environmentally benign.Screening for enzymes capable of stereoselectively synthesizing or modifying the target molecule.
Chiral Pool SynthesisUtilization of readily available chiral starting materials.Design of synthetic routes from natural products or other chiral sources.

Development of Novel Analytical Techniques for In Situ Monitoring of Reactions and Degradation

Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and ensuring product quality. The development of analytical techniques for the in situ monitoring of the synthesis and potential degradation of this compound would provide invaluable real-time data.

Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time reaction analysis. rsc.orgnih.goviastate.eduacs.orgspectroscopyonline.commdpi.comnih.govmt.comacs.orgrsc.org In situ FTIR can track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational frequencies. rsc.orgnih.govmdpi.commt.com Similarly, in situ NMR can provide detailed structural information about intermediates and products as the reaction progresses. iastate.eduacs.orgacs.orgrsc.org The application of these techniques would allow for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction parameters such as temperature, pressure, and catalyst loading.

Furthermore, these techniques could be adapted to study the degradation of this compound under various environmental conditions. This would be essential for assessing its persistence and potential environmental impact.

Table 2: In Situ Analytical Techniques for Reaction and Degradation Monitoring

TechniqueInformation ProvidedAdvantagesPotential Challenges for this compound
FTIR Spectroscopy Functional group changes, reaction kinetics. rsc.orgnih.govspectroscopyonline.commdpi.commt.comFast, non-destructive, can be used in a wide range of reaction conditions. rsc.orgnih.govspectroscopyonline.commdpi.commt.comOverlapping spectral bands with similar ester compounds.
NMR Spectroscopy Detailed structural information, quantification of species. iastate.eduacs.orgacs.orgrsc.orgHighly specific, provides unambiguous structural data. iastate.eduacs.orgacs.orgrsc.orgLower sensitivity, may require specialized equipment for in situ measurements. iastate.eduacs.orgacs.orgrsc.org
Mass Spectrometry Molecular weight of reactants, intermediates, and products. nih.govHigh sensitivity, can detect trace amounts of compounds. nih.govInterfacing with a reaction vessel can be complex.
Raman Spectroscopy Complementary vibrational information to FTIR. spectroscopyonline.comCan be used in aqueous solutions, less interference from water. spectroscopyonline.comPotential for fluorescence interference.

Exploration of Unique Chemical Reactivity for Synthetic Utility

The specific arrangement of the ester and propoxymethoxy groups on the aromatic ring of this compound may impart unique chemical reactivity that can be exploited for further synthetic transformations. The ortho-alkoxy substituent could influence the electronic properties and steric environment of the ester carbonyl group and the aromatic ring.

Future research should investigate the reactivity of the aromatic ring towards electrophilic and nucleophilic aromatic substitution reactions. The directing effect of the existing substituents could lead to novel and selective functionalization of the benzene (B151609) ring. The hydrolysis of the ester group under different conditions (acidic, basic, enzymatic) should also be systematically studied to understand its stability and potential for controlled cleavage. researchgate.netacs.org

Furthermore, the propoxymethoxy group itself could be a site for chemical modification. Cleavage of the ether linkage could provide a handle for further derivatization, leading to a wider range of compounds with potentially interesting properties. The exploration of ortho-lithiation or other directed metalation reactions could also open up avenues for the introduction of a variety of substituents at the position adjacent to the propoxymethoxy group.

Integrated Computational and Experimental Approaches for Comprehensive Mechanistic Understanding

A powerful strategy for elucidating reaction mechanisms and predicting chemical properties is the integration of computational and experimental methods. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. semanticscholar.orgnih.govnih.gov

For this compound, computational studies could be employed to:

Predict Reaction Outcomes: Simulate the reactivity of the molecule towards various reagents and predict the most likely products of a given reaction.

Elucidate Reaction Mechanisms: Map out the energy profiles of potential reaction pathways for its synthesis and subsequent transformations, identifying key intermediates and transition states. nih.gov

Interpret Spectroscopic Data: Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.

Understand Substituent Effects: Analyze how the propoxymethoxy group influences the electronic structure and reactivity of the molecule. semanticscholar.org

By combining the insights gained from computational modeling with the results of carefully designed experiments, a comprehensive understanding of the chemical behavior of this compound can be achieved.

Considerations for Sustainable Production and Environmental Mitigation Strategies

In the 21st century, the development of any new chemical process must consider its environmental impact and sustainability. Future research on this compound should incorporate principles of green chemistry from the outset.

This includes the development of synthetic routes that:

Utilize Renewable Feedstocks: Explore the use of bio-based starting materials instead of petroleum-derived chemicals. numberanalytics.comnumberanalytics.com

Employ Catalytic Methods: Favor the use of catalysts to minimize waste and energy consumption. acs.orgacs.org

Use Greener Solvents: Investigate the use of water, supercritical fluids, or ionic liquids as reaction media to replace volatile organic compounds.

Maximize Atom Economy: Design synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product.

Furthermore, it is crucial to investigate the environmental fate and potential toxicity of this compound. Studies on its biodegradability by microorganisms are essential to determine its persistence in the environment. nih.govnih.goviaea.orgfrontiersin.org Understanding its degradation pathways will be key to developing effective mitigation strategies in case of environmental release. The use of microorganisms for the sustainable production of aromatic chemicals is also a rapidly developing field that could be applied to this compound. chalmers.se

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource
Molecular Weight~236.3 g/mol (estimated)Calculated
CAS No.Not explicitly listed-
InChI KeySimilar to FULHVBYAYSGTKX (see )
SolubilityLikely lipophilicAnalogous data

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.8 ppm), methoxy (δ ~3.8 ppm), and propoxymethoxy groups (δ 3.4–4.3 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and ether linkages.
  • IR Spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and ether C-O (~1100 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237) .

Advanced: How can researchers address contradictions in reaction outcomes under varying synthetic conditions?

Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., hydrolysis vs. substitution). To resolve:

Control Moisture : Use molecular sieves or inert atmospheres to prevent hydrolysis ( highlights moisture sensitivity) .

Vary Catalysts : Compare NaH (strong base) vs. K₂CO₃ (milder base) to favor substitution over elimination .

Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) .

Q. Table 2: Reaction Condition Comparison

ConditionOutcomeReference
NaH in dry tolueneHigh substitution yield
Aqueous NaOHHydrolysis dominant

Advanced: What strategies improve regioselectivity in propoxymethoxy group introduction?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., ester) to position the propoxymethoxy group selectively .
  • Protecting Groups : Temporarily block competing reactive sites (e.g., para-hydroxyl) with acetyl groups .
  • Computational Modeling : Predict regioselectivity using DFT calculations to guide experimental design.

Application: What are emerging applications in drug delivery or enzyme interaction studies?

Methodological Answer:

  • Drug Delivery : The ester and ether moieties enable pH-sensitive degradation, making it a candidate for polymeric nanoparticles (see for analogous systems) .
  • Enzyme Studies : Use as a substrate analog to probe esterase or lipase activity via hydrolysis kinetics .

Safety: What are best practices for handling this compound?

Methodological Answer:

  • Engineering Controls : Use fume hoods and sealed reactors to limit airborne exposure () .
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation.
  • Waste Management : Neutralize acidic byproducts before disposal (e.g., with NaHCO₃).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.